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Compound of Interest

Compound Name: 7-Propylquinoline

CAS No.: 7661-59-8

Cat. No.: B1615617 Get Quote

Executive Summary
7-Propylquinoline serves as a critical lipophilic probe in Structure-Activity Relationship (SAR)

studies. By introducing a propyl chain at the C7 position, it modulates the physicochemical

profile of the quinoline ring, significantly altering lipophilicity (LogP) and electronic distribution

compared to its lower homologs (Quinoline, 7-Methylquinoline).

This guide benchmarks its performance across three critical domains:

Physicochemical Profiling: Lipophilicity and solubility modulation.

Functional Electronic Performance: Chelation stability and HOMO/LUMO levels (as the 8-

hydroxy derivative).

Biological Interaction: Membrane permeability and cytotoxicity potential.

Part 1: Physicochemical Benchmarking
(Lipophilicity & Solubility)
The addition of a propyl group at the C7 position is a strategic modification to enhance

membrane permeability without significantly disrupting the steric environment of the nitrogen

heterocycle.
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Comparative Metrics: 7-Propylquinoline vs. Analogs
The following data highlights the "Lipophilic Shift" provided by the propyl substituent.

Compound Structure
LogP
(Predicted)

Mol. Weight

Topological
Polar
Surface
Area
(TPSA)

Application
Niche

Quinoline Unsubstituted ~2.03 129.16 12.89 Å²
Baseline

Standard

7-

Methylquinoli

ne

C7-Methyl ~2.50 143.19 12.89 Å²

Mild

Lipophilic

Probe

7-

Propylquinoli

ne

C7-Propyl ~3.52 171.24 12.89 Å²

High-

Permeability

Scaffold

8-OH-7-

Propylquinoli

ne

C7-Propyl,

C8-OH
~3.85 187.24 33.12 Å²

Metal

Chelation /

OLEDs

Technical Insight: The shift from 7-Methyl to 7-Propyl increases LogP by approximately 1.0 unit.

In drug development, this is critical for blood-brain barrier (BBB) penetration studies. While 7-

Methylquinoline is often too polar for deep CNS penetration, 7-Propylquinoline sits in the

optimal lipophilic window (LogP 3–4) for passive diffusion, making it a superior scaffold for

designing CNS-active agents.

Part 2: Functional Performance in Optoelectronics
(The 8-Hydroxy Derivative)
While 7-Propylquinoline is the scaffold, its 8-hydroxy derivative (8-Hydroxy-7-
propylquinoline) is the industry standard for benchmarking electronic performance in Organic

Light Emitting Diodes (OLEDs). It forms the complex Zn(PQ)₂, which is compared here against

the standard Alq₃.
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Assay: Cyclic Voltammetry (HOMO/LUMO Profiling)
Objective: Determine the electron transport capability and bandgap stability.

Protocol Overview:

Solvent System: Acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

Electrodes: Glassy carbon (working), Pt wire (counter), Ag/AgCl (reference).

Scan Rate: 50–100 mV/s.

Calculation:

;

.

Performance Data:

Material HOMO (eV) LUMO (eV)
Band Gap
(eV)

Emission
Color

Efficiency
Note

Zn(PQ)₂ (7-

Propyl)
-6.7 -3.3 3.4

Yellow (555

nm)

High Electron

Mobility

Alq₃

(Standard)
-5.7 -3.0 2.7

Green (520

nm)

Standard

Reference

Interpretation: The 7-propyl group exerts a positive inductive effect (+I), stabilizing the metal

complex. The deep HOMO level (-6.7 eV) of the 7-propyl derivative indicates superior oxidative

stability compared to standard quinolates. This makes 7-Propylquinoline derivatives excellent

candidates for Hole Blocking Layers (HBL) in OLED stacks, preventing current leakage and

improving device efficiency.

Part 3: Biological Assay Protocols (SAR &
Cytotoxicity)
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For researchers exploring the 7-Propylquinoline scaffold in antimicrobial or antitumor agents,

the MTT Cytotoxicity Assay is the gold standard for benchmarking potency against the 7-Methyl

analog.

Protocol: Comparative Cytotoxicity Profiling
Purpose: To quantify the effect of the C7-propyl chain on cellular potency.

Step-by-Step Methodology:

Cell Line Preparation: Culture HeLa or MCF-7 cells in DMEM supplemented with 10% FBS.

Seed at

cells/well in 96-well plates.

Compound Solubilization:

Dissolve 7-Propylquinoline in DMSO (Stock: 10 mM). Note: Due to higher lipophilicity, 7-
Propylquinoline requires thorough vortexing compared to Quinoline.

Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm.

Self-Validating Checkpoint:

Control: DMSO vehicle control must show >95% viability.

Positive Control: Doxorubicin (standard) must show IC₅₀ < 1 µM.

Trend Validation: If 7-Propylquinoline shows lower potency than Quinoline in membrane-

rich cells, check for precipitation in the well (solubility limit exceeded).
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Mechanism of Action (The "Propyl Effect")
The diagram below illustrates how the 7-propyl chain influences biological activity through

steric and lipophilic factors.
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Caption: Mechanistic pathway of 7-Propylquinoline's activity. The propyl group acts as a dual

modulator: enhancing passive membrane diffusion while providing a steric probe to map

receptor binding pocket depth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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